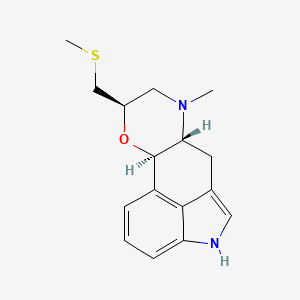
3-Bromo-4-fluorophthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluorophthalide is an organic compound with the molecular formula C8H4BrFO2 It is a derivative of phthalide, where the hydrogen atoms at positions 3 and 4 are substituted with bromine and fluorine, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorophthalide typically involves the bromination and fluorination of phthalide derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc bromide can enhance the efficiency of the bromination process . The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-fluorophthalide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
3-Bromo-4-fluorophthalide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Bromo-4-fluorophthalide exerts its effects depends on its interaction with other molecules. In chemical reactions, the bromine and fluorine atoms can participate in various bonding interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
3-Bromo-4-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of the phthalide moiety.
3-Bromo-4-fluorotoluene: Another related compound with a toluene backbone.
Uniqueness: 3-Bromo-4-fluorophthalide is unique due to its phthalide core, which imparts distinct chemical properties compared to other similar compounds. Its specific substitution pattern allows for unique reactivity and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H4BrFO2 |
|---|---|
Poids moléculaire |
231.02 g/mol |
Nom IUPAC |
3-bromo-4-fluoro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrFO2/c9-7-6-4(8(11)12-7)2-1-3-5(6)10/h1-3,7H |
Clé InChI |
NETWOGJYVJDVLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(OC2=O)Br)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
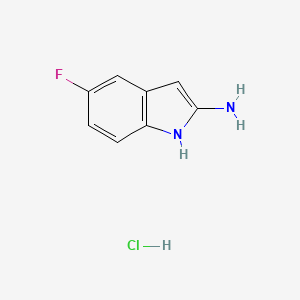
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
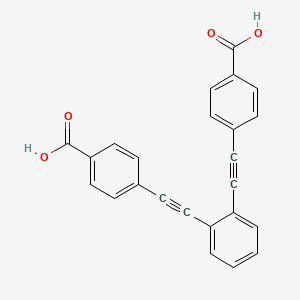

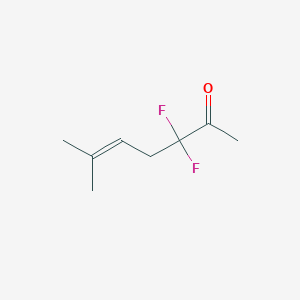
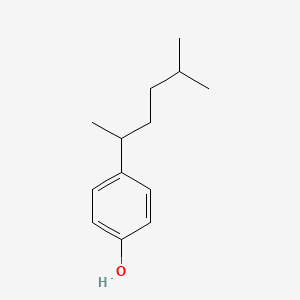
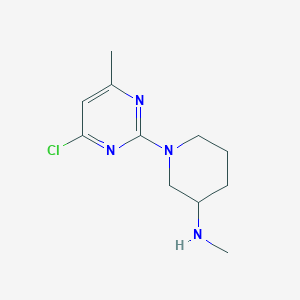
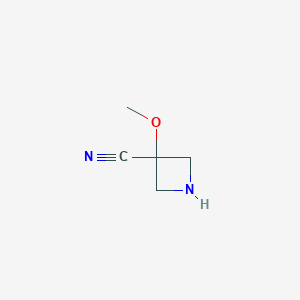
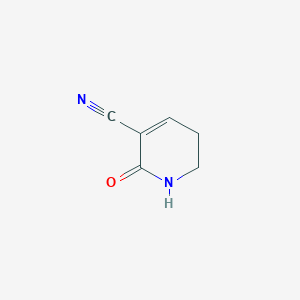
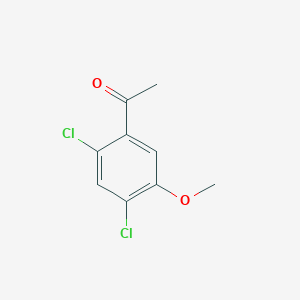
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)

